molecular formula C12H13NO3 B2448852 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 1368756-90-4

2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B2448852
CAS No.: 1368756-90-4
M. Wt: 219.24
InChI Key: LMIULERIIXYEMH-UHFFFAOYSA-N
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Description

2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a chemical compound belonging to the class of indole derivatives It is characterized by the presence of an indolinone core structure, which is a fused bicyclic ring system consisting of a benzene ring fused to a pyrrole ring

Properties

IUPAC Name

2-(5-ethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-7-3-4-10-8(5-7)9(6-11(14)15)12(16)13-10/h3-5,9H,2,6H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIULERIIXYEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the condensation of an appropriate indole derivative with an acetic acid derivative. One common method involves the reaction of 5-ethylindole-2,3-dione with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, followed by acidification to yield the desired product.

Industrial Production Methods: Industrial production of 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions at the indole ring or the acetic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is known to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This process involves the cleavage of procaspase-3 to its active form, caspase-3, which then triggers a cascade of events resulting in programmed cell death.

Comparison with Similar Compounds

  • 2-(2-Oxoindolin-3-yl)acetic acid
  • 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid
  • N-[2-(5-Methoxy-2-oxoindolin-3-yl)ethyl]acetamide

Comparison: 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to the presence of the ethyl group at the 5-position of the indole ring. This structural feature may influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the ethyl group may enhance its lipophilicity, potentially affecting its ability to penetrate cell membranes and interact with intracellular targets .

Biological Activity

2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a compound that belongs to the class of oxindoles, characterized by a diverse range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is C₁₂H₁₃NO₃. The structure features an indole ring system that is crucial for its biological interactions.

Biological Activity Overview

The biological activities of 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can be summarized as follows:

Activity Description
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Anti-inflammatory Effects Reduces inflammation markers in vitro and in vivo, indicating potential use in inflammatory diseases.
Antimicrobial Properties Demonstrates activity against certain bacterial strains, suggesting a role in treating infections.

Antitumor Activity

Research indicates that 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has significant antitumor properties. In studies involving various human cancer cell lines, this compound has shown IC50 values indicating effective inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a recent study, the compound was tested against several cancer cell lines using the MTT assay. The results demonstrated the following IC50 values:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.4
A549 (Lung Cancer)12.7
MCF7 (Breast Cancer)18.9

These results suggest that the compound can effectively inhibit the growth of these cancer cells, with A549 cells being the most sensitive to treatment.

The mechanism through which 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid exerts its antitumor effects appears to involve:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
  • Inhibition of Angiogenesis : Evidence suggests that it may inhibit the formation of new blood vessels necessary for tumor growth.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. In animal models of inflammation, treatment with 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Experimental Findings

In a controlled study using a carrageenan-induced paw edema model:

Treatment Edema Reduction (%)
Control0
Low Dose (10 mg/kg)25
High Dose (50 mg/kg)60

These results indicate that higher doses of the compound significantly reduce inflammation.

Antimicrobial Properties

The antimicrobial activity of 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has been evaluated against various bacterial strains. The compound demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Sensitivity

In vitro studies revealed the following minimum inhibitory concentrations (MIC):

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid?

  • Methodology : Begin with indole derivatives (e.g., 5-ethylindole) and employ multi-step reactions, including condensation and oxidation. Optimize reaction conditions (pH 6–8, 60–80°C, catalytic acetic acid) to form the oxo-dihydroindole core, followed by acetic acid side-chain incorporation via alkylation or nucleophilic substitution .
  • Validation : Confirm intermediates via TLC and NMR. Final purity (>95%) should be verified by HPLC using a C18 column and acetonitrile/water gradient .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (nitrile gloves, safety goggles) to avoid dermal/ocular exposure. Work under fume hoods due to potential acute toxicity .
  • Storage : Store in airtight containers at –20°C, protected from light and moisture. Desiccants (e.g., silica gel) are recommended to prevent hydrolysis of the oxo group .

Q. What spectroscopic techniques are suitable for structural characterization?

  • Approach : Use ¹H/¹³C NMR to confirm the indole ring (δ 7.2–7.5 ppm aromatic protons) and acetic acid moiety (δ 2.5–3.0 ppm methylene). IR spectroscopy can validate the carbonyl stretch (~1700 cm⁻¹) of the oxo group .
  • Advanced : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., calculated [M+H]⁺ for C₁₂H₁₃NO₃: 220.0974) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours under conventional heating) .
  • Employ palladium catalysts for selective C–H activation at the indole 3-position, minimizing byproducts .
    • Troubleshooting : Low yields may result from competing side reactions (e.g., over-oxidation). Monitor reaction progress via in-situ FTIR to adjust reagent stoichiometry .

Q. What strategies resolve contradictions in reported biological activity data?

  • Root Causes : Variability in assay conditions (e.g., cell line specificity, compound solubility in DMSO/PBS) .
  • Solutions :

  • Standardize bioactivity assays using a common cell line (e.g., HeLa) and control for purity via LC-MS.
  • Perform dose-response curves (0.1–100 µM) to compare IC₅₀ values across studies .

Q. How can computational modeling predict this compound’s reactivity or binding affinity?

  • Methods :

  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to analyze electrophilic sites (e.g., oxo group) for nucleophilic attack .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with cyclooxygenase-2 (COX-2), leveraging structural analogs from PubChem (e.g., 5-fluoroindole derivatives) .

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